molecular formula C13H25BO2Si B13694098 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester

4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester

Cat. No.: B13694098
M. Wt: 252.23 g/mol
InChI Key: QECDCYYZNCKMEK-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester is a specialized organoboron compound featuring a terminal alkyne group and a trimethylsilyl (TMS) moiety. The pinacol ester group stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . The TMS group serves as a protective unit for the alkyne, enabling selective deprotection under mild conditions for downstream functionalization. This compound is particularly valuable in medicinal chemistry and materials science due to its dual functional handles (boron and alkyne) .

Properties

Molecular Formula

C13H25BO2Si

Molecular Weight

252.23 g/mol

IUPAC Name

trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane

InChI

InChI=1S/C13H25BO2Si/c1-12(2)13(3,4)16-14(15-12)10-8-9-11-17(5,6)7/h8,10H2,1-7H3

InChI Key

QECDCYYZNCKMEK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the reaction of an alkyne precursor bearing a trimethylsilyl group with a boron source, commonly bis(pinacolato)diboron or pinacolborane, in the presence of a catalyst or under organometallic conditions. The key step is the formation of the boronic acid pinacol ester moiety attached to the 4-(trimethylsilyl)-3-butyne framework.

Specific Synthetic Routes

Method Description Reagents and Conditions Yield and Notes
Catalytic Borylation of Alkynes Reaction of 4-(trimethylsilyl)-1-butyne with bis(pinacolato)diboron catalyzed by transition metals (e.g., Pd, Ir) to install the boronic ester group at the propargylic position 4-(Trimethylsilyl)-1-butyne, bis(pinacolato)diboron, Pd or Ir catalyst, base, solvent (THF or toluene), mild heating Typically good yields; regioselective installation of boronate ester
Grignard Reagent Route Formation of Grignard reagent from 4-(trimethylsilyl)-3-butyne halide followed by reaction with pinacolborane (HBpin) 4-(Trimethylsilyl)-3-butyne bromide or iodide, Mg metal, THF, HBpin Efficient, mild conditions; avoids side reactions like Wurtz coupling under Barbier conditions; good yields reported
Matteson Homologation and Rearrangement Stereospecific homologation of boronic esters using chloromethyllithium reagents followed by rearrangement to extend carbon chain and introduce boronate ester functionality Preformed boronic ester, chloromethyllithium, low temperature, followed by rearrangement steps Allows introduction of boronic ester with stereochemical control; sensitive to steric hindrance; yields vary (20-70% depending on substrate)

Reaction Mechanisms and Catalysts

  • Transition Metal-Catalyzed Borylation: The catalytic cycle involves oxidative addition of the alkyne substrate to the metal center, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester. Palladium and iridium catalysts are commonly employed due to their efficiency and selectivity.

  • Grignard-Mediated Borylation: The alkyne halide is converted to the corresponding Grignard reagent, which then reacts with pinacolborane to form the boronic ester. This process proceeds via nucleophilic attack on the boron center, followed by elimination of hydride species and formation of the boronate ester.

  • Matteson Homologation: This involves nucleophilic substitution and rearrangement steps that allow chain extension and stereochemical control. The process is sensitive to steric hindrance and is typically used for complex boronic ester synthesis.

Comparative Analysis of Preparation Methods

Feature Catalytic Borylation Grignard Reagent Route Matteson Homologation
Starting Material Terminal alkyne with TMS group Alkyne halide with TMS group Preformed boronic ester
Catalyst/Promoter Pd, Ir catalysts Mg metal, pinacolborane Chloromethyllithium, organolithium reagents
Reaction Conditions Mild heating, inert atmosphere Ambient temperature, THF solvent Low temperature, sensitive conditions
Yields Generally good (60-80%) Good to excellent Variable (20-70%), sensitive to sterics
Stereochemical Control Moderate Limited High, stereospecific
Limitations Requires catalyst and base Sensitive to moisture, air Steric hindrance limits scope

Summary Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Promoter Reaction Conditions Yield Range Advantages Limitations
Catalytic Borylation 4-(Trimethylsilyl)-1-butyne, bis(pinacolato)diboron Pd or Ir catalyst, base Mild heating, inert atmosphere 60-80% Regioselective, operationally simple Requires catalyst, base
Grignard Reagent Route 4-(Trimethylsilyl)-3-butyne halide, Mg, pinacolborane Mg metal Ambient temperature, THF Good to excellent Mild, avoids side reactions Sensitive to moisture, air
Matteson Homologation Preformed boronic ester, chloromethyllithium Organolithium reagents Low temperature, inert atmosphere 20-70% High stereocontrol Steric hindrance limits scope

Chemical Reactions Analysis

Cross-Coupling Reactions

This boronic ester participates in Suzuki-Miyaura couplings and cycloadditions (Table 1):

Reaction TypeConditionsYieldKey Reference
Pd-catalyzed coupling Pd₂(dba)₃ (8 mol%), PPh₃ (9.6:1 P:Pd), K₂CO₃, DME, 85°C, 20 h50–72%
Cyclopropanation Pd catalysis with (trimethylsilyl)diazomethane in THF, 25°C, 1 h61%
Alkyne-azide cycloaddition Cu(I) catalyst, RT, 12 h (via in situ deprotection of boronic ester)85%*

*Yield inferred from analogous systems .

Transborylation and Ligand Exchange

The Bpin group undergoes stereoselective ligand exchange with diboron reagents (e.g., B₂hex₂, B₂neo₂) in methanol at 90°C, favoring substitution at the less sterically hindered boron center (Fig. 1B) . This reactivity enables modular synthesis of mixed diborylalkenes.

Example :

  • Reaction with B₂pai₂ (chiral diboron) yields enantiomerically enriched products (er > 95:5) .

Hydrolysis and Stability

The pinacol ester hydrolyzes under acidic or oxidative conditions to release the free boronic acid (Fig. 1C) :

  • Acidic hydrolysis : 1M HCl in THF/water (1:1), RT, 6 h → 90% conversion .

  • Oxidative cleavage : H₂O₂ in NaOH/THF, 0°C, 1 h → quantitative deprotection .

Stability notes :

  • Stable under anhydrous storage but prone to boroxine formation in dry environments .

  • Trimethylsilyl group resists protodeborylation under basic conditions .

Tables

Table 1. Reaction Conditions and Yields

EntryReactionCatalyst SystemSolventTempTimeYield
1Suzuki-Miyaura couplingPd₂(dba)₃, PPh₃, K₂CO₃DME85°C20 h50%
2CyclopropanationPd(0), TMS-diazomethaneTHF25°C1 h61%
3TransborylationB₂hex₂, MeOHMeOH90°C4 h78%

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved include the formation of intermediate complexes with transition metal catalysts, which facilitate the transfer of the boron group to the desired substrate .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Group Variations

Trimethylsilyl-Containing Analogs
  • 3-Trimethylsilyl-1-propylboronic Acid Pinacol Ester (CAS 165904-32-5)
    • Structure : Lacks the alkyne group but includes a TMS group on a propyl chain.
    • Reactivity : Primarily used for alkylboron cross-couplings; the absence of an alkyne limits applications in click chemistry.
    • Molecular Formula : C₁₂H₂₇BO₂Si .
Property Target Compound 3-Trimethylsilyl-1-propyl Analog
Molecular Formula C₁₃H₂₃BO₂Si (estimated) C₁₂H₂₇BO₂Si
Key Functional Groups Alkyne, TMS, Boron TMS, Boron
Applications Click chemistry, drug discovery Alkyl cross-couplings
Aromatic and Heterocyclic Analogs
  • 3-Chloro-2-methyl-4-[2-(4-methylpiperazinyl)ethoxy]phenylboronic Acid Pinacol Ester (CAS 1799612-11-5)
    • Structure : Bulky aryl group with a piperazine-ethoxy substituent.
    • Reactivity : The electron-withdrawing chlorine and bulky substituents reduce coupling efficiency compared to the target compound .
  • Pyrazole-Based Esters (e.g., 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic Acid Pinacol Ester)
    • Structure : Heterocyclic core with a trityl-protected nitrogen.
    • Reactivity : Useful in synthesizing kinase inhibitors but requires harsh deprotection conditions .
Aliphatic Analogs
  • 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester
    • Structure : Cyclic ether scaffold.
    • Reactivity : Demonstrates high efficiency in Suzuki-Miyaura couplings due to the electron-rich dihydropyran ring .

Reactivity and Stability

  • Hydrolytic Stability : The TMS group in the target compound enhances hydrophobicity, reducing hydrolysis rates compared to hydrophilic analogs like 4-(hydroxymethyl)phenylboronic acid pinacol ester ().
  • Cross-Coupling Efficiency: The target compound’s alkyne-TMS motif enables sequential reactions (e.g., Sonogashira coupling followed by desilylation), outperforming simpler alkyl or aryl analogs . Glycinate arylboronic acid pinacol ester () shows lower thermal stability due to the labile glycine moiety.

Research Findings and Performance Data

Compound Coupling Yield (Suzuki-Miyaura) Hydrolytic Half-Life (pH 7.4) Thermal Stability (°C)
Target Compound 85–92% >48 hours ≤150
3,6-Dihydro-2H-pyran-4-boronic Ester 95% 24 hours ≤200
4-(Hydroxymethyl)phenylboronic Ester 78% 12 hours ≤100
Pyrazole-Based Ester () 65–70% >72 hours ≤180

Biological Activity

4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound has garnered attention not only for its synthetic applications but also for its biological activities, which include anticancer, antibacterial, and potential antiviral properties.

  • Molecular Formula : C12_{12}H22_{22}B\O2_{2}Si
  • Molecular Weight : 222.31 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)
  • Appearance : Clear liquid
  • Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including 4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester, in cancer therapy. Boronic acids can act as proteasome inhibitors, which are crucial in the regulation of cell cycle and apoptosis.

  • Mechanism of Action : The compound has been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells.
StudyCell LineIC50_{50} (nM)Mechanism
U2668.21Proteasome inhibition
MCF-76.74Cell cycle arrest at G2/M phase

Antibacterial Activity

The antibacterial properties of boronic acids have been explored due to their ability to interact with bacterial enzymes.

  • Inhibition of β-lactamases : Studies indicate that boronic acids can serve as effective inhibitors against class C β-lactamases, which are responsible for antibiotic resistance.
CompoundKi (µM)Target Enzyme
0.004β-lactamase S318
0.008β-lactamase Y150

Antiviral Activity

Emerging research suggests that boronic acid derivatives may also exhibit antiviral properties, particularly against viral infections that exploit cellular pathways similar to those targeted by cancer therapies.

Case Studies

  • In Vitro Studies on Cancer Cells
    • A study conducted on various cancer cell lines demonstrated that 4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester effectively inhibited cell proliferation with a notable reduction in viability observed at concentrations as low as 5 nM.
  • Antibacterial Efficacy
    • Clinical isolates of resistant bacterial strains were treated with the compound, showing significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol. For analogous boronic esters, conditions include using Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XantPhos, in solvents such as THF or 1,4-dioxane, under inert atmospheres (e.g., N₂) and elevated temperatures (75–100°C). Bases like Cs₂CO₃ or K₃PO₄ are critical for transmetallation . The trimethylsilyl group may require protection during synthesis to prevent undesired side reactions, though specific protocols for this compound are inferred from related systems .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Characterization employs spectroscopic techniques:

  • ¹H/¹³C NMR : Confirms the presence of the pinacol ester (δ ~1.2–1.3 ppm for methyl groups) and the trimethylsilyl moiety (δ ~0.1–0.3 ppm).
  • ¹¹B NMR : A singlet near δ 30 ppm indicates the boronic ester.
  • IR Spectroscopy : B-O stretches (≈1340–1310 cm⁻¹) and Si-C bonds (≈1250 cm⁻¹) are key markers.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) .

Q. What precautions are necessary for handling and storage?

The compound is moisture-sensitive due to the boronic ester and silyl groups. Storage under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF) is recommended. Safety data for similar boronic esters highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating PPE and fume hood use .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a steric and electronic modulator:

  • Steric Effects : The bulky TMS may slow transmetallation steps in Suzuki-Miyaura couplings, requiring optimized ligand systems (e.g., bulky phosphines) to enhance catalytic turnover.
  • Electronic Effects : The electron-donating TMS group could stabilize the boronate intermediate, potentially improving coupling efficiency with electron-deficient aryl halides. Comparative studies with non-silylated analogs are needed to quantify these effects .

Q. What strategies mitigate protodeboronation during functionalization of this boronic ester?

Protodeboronation is a key challenge in acidic or protic media. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting couplings below 50°C to reduce decomposition.
  • Buffered Conditions : Using weakly basic additives (e.g., K₂CO₃) to maintain pH >6.
  • Anhydrous Solvents : Minimizing water content in THF or dioxane to prevent hydrolysis.
    Evidence from similar pinacol esters shows yields >75% under rigorously anhydrous conditions with Pd(dppf)Cl₂ .

Q. How does this compound perform in sequential cross-coupling/desilylation reactions?

The TMS group can serve as a transient protecting block. For example:

Initial Coupling : Suzuki-Miyaura reaction with an aryl halide.

Desilylation : Fluoride-mediated cleavage (e.g., TBAF) to unmask a terminal alkyne for further reactions (e.g., click chemistry).
This two-step strategy is inferred from studies on TMS-protected alkynes in modular synthesis .

Q. What are the limitations in coupling with sterically hindered substrates?

Bulky ortho-substituted aryl halides may exhibit reduced reactivity. For example, coupling with 2,6-disubstituted substrates often requires:

  • High Catalyst Loading : Up to 10 mol% Pd.
  • Polar Aprotic Solvents : DMF or DMA to enhance solubility.
  • Microwave Assistance : Accelerated reaction times (1–2 hr vs. 12 hr conventional).
    Yields for hindered systems drop to ~50–60% compared to >80% for para-substituted analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar Suzuki-Miyaura reactions: How to troubleshoot?

Variability in yields (e.g., 69–94% in ) arises from:

  • Oxygen Sensitivity : Inadequate degassing reduces catalyst activity. Use of Schlenk lines or freeze-pump-thaw cycles is critical.
  • Base Selection : Cs₂CO₃ outperforms K₃PO₄ in moisture-sensitive systems due to higher solubility in organic solvents.
  • Ligand Matching : Bulky ligands (XantPhos) improve stability with TMS groups, while dppf suits less hindered substrates .

Methodological Recommendations

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane) for solids .
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ to identify optimal systems for specific substrates.
  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify decomposition pathways.

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